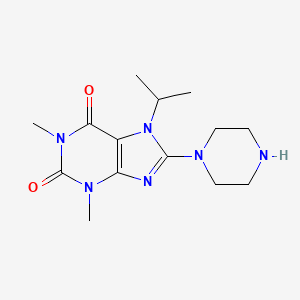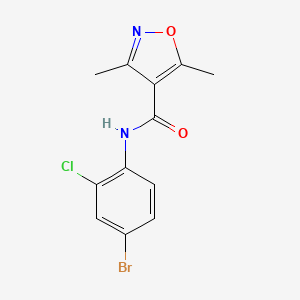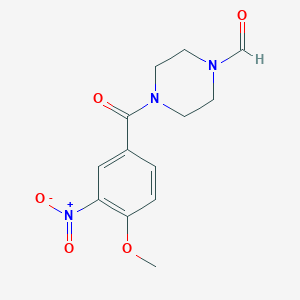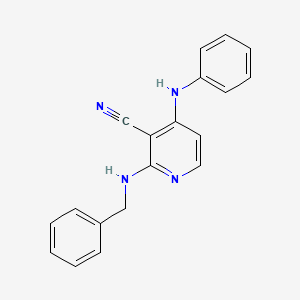![molecular formula C13H18N2O4S B5836369 N-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)
N-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound characterized by its unique structural features This compound contains a cyclopropyl group, a methoxyphenyl group, and a sulfonyl group attached to a glycinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.
Sulfonylation: The sulfonyl group can be introduced through sulfonyl chloride reagents under basic conditions.
Amidation: The final step involves the formation of the glycinamide backbone through amidation reactions using glycine derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxyphenyl and cyclopropyl groups.
Reduction: Reduced forms of the sulfonyl group, potentially leading to sulfinyl or sulfhydryl derivatives.
Substitution: Substituted derivatives at the sulfonyl group, forming new sulfonamide or sulfonate compounds.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-methylglycinamide
- N-cyclopropyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
- N-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
Uniqueness
N-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-15(9-13(16)14-10-3-4-10)20(17,18)12-7-5-11(19-2)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHXZHYKRHGBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5836299.png)




![N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5836338.png)
![4-[(2-methoxybenzyl)amino]phenol](/img/structure/B5836349.png)
![1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B5836355.png)

![METHYL 3-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE](/img/structure/B5836376.png)

![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)
